molecular formula C12H16O2 B3245570 4-Isopropoxy-3,5-dimethylbenzaldehyde CAS No. 169806-12-6

4-Isopropoxy-3,5-dimethylbenzaldehyde

Cat. No.: B3245570
CAS No.: 169806-12-6
M. Wt: 192.25 g/mol
InChI Key: SIJMMRHNHIOYSY-UHFFFAOYSA-N
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Description

4-Isopropoxy-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C12H16O2. It is characterized by the presence of an isopropoxy group and two methyl groups attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-3,5-dimethylbenzaldehyde typically involves the alkylation of 3,5-dimethylphenol with isopropyl bromide, followed by formylation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the alkylation process.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxy-3,5-dimethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-Isopropoxy-3,5-dimethylbenzoic acid.

    Reduction: 4-Isopropoxy-3,5-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Isopropoxy-3,5-dimethylbenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3,5-dimethylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

    4-Isopropoxy-3,5-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of methyl groups.

    4-Isopropoxybenzaldehyde: Lacks the additional methyl groups on the benzene ring.

    3,5-Dimethylbenzaldehyde: Lacks the isopropoxy group.

Uniqueness: 4-Isopropoxy-3,5-dimethylbenzaldehyde is unique due to the combination of its isopropoxy and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

3,5-dimethyl-4-propan-2-yloxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)14-12-9(3)5-11(7-13)6-10(12)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJMMRHNHIOYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Hydroxy-3,5-dimethylbenzaldehyde (2.5 g, 16.6 mmol) in THF (100 mL) was treated with KOH (1.5 eq. of 1 N aq. solution, 25 mL) and 2-iodopropane (2.0 eq.) and heated at reflux for 5 days. The reaction was then cooled, transferred to a separatory funnel, diluted with MTBE, washed with H2O, 1 N NaOH (twice), 0.5 N HCl (aq.), brine, dried over MgSO4 and concentrated. The product was purified over silica gel on an ISCO combiflash to yield 1.99 g (10.34 mmol) 4-isopropoxy-3,5-dimethylbenzaldehyde as a colorless liquid. H1 NMR (300 MHz, CDCl3) 9.89 (s, 1H), 7.55 (s, 2H), 4.41-4.26 (m, 1H), 2.32 (s, 6H), 1.32 (d, J=6 Hz, 6H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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